Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-11(15(19)21-3)13(16)22-12(8)14(18)17-9-6-4-5-7-10(9)20-2/h4-7H,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSYQAUFLXYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the amino and carbamoyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ester groups, or carbamoyl modifications.
Table 1: Structural and Molecular Comparison
Key Observations:
Ester Group Variations: The ethyl ester analog (C₁₆H₁₈N₂O₄S) has a higher molecular weight and likely increased lipophilicity compared to the methyl ester target compound.
Carbamoyl Substituents: Replacing the 2-methoxyphenyl group with a 4-chlorophenyl (C₁₄H₁₃ClN₂O₄S) introduces electron-withdrawing effects, which may alter binding affinity in biological targets. Chlorine substituents often enhance metabolic stability .
Research Findings and Implications
- Biological Activity: The 2-methoxyphenyl group in the target compound may enhance hydrogen bonding with target proteins, while the methyl ester balances solubility and metabolic stability.
- Thermodynamic Properties : The cyclohexane derivative’s higher molecular weight (444.54 g/mol) correlates with increased melting points and logP, impacting formulation strategies .
Biological Activity
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS Number: 350996-96-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- CAS Number : 350996-96-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thienyl derivatives, including those similar to this compound. For instance, compounds within this structural class have demonstrated moderate to potent activity against a range of pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Staphylococcus aureus | Moderate activity observed |
The compound exhibited a notable MIC against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound could induce cell death at specific concentrations. The results indicated that while some derivatives showed promising cytotoxic effects, further studies are required to establish a clear therapeutic window.
| Cell Line | IC50 (μM) |
|---|---|
| HaCat | >50 |
| Balb/c 3T3 | >50 |
These findings suggest that while the compound has cytotoxic potential, it may require optimization for selective targeting of cancer cells .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with key enzymes and proteins associated with cellular proliferation and survival. Molecular docking studies have indicated favorable binding interactions with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .
Case Studies
- Antimicrobial Screening : In a study evaluating various thiazolopyridine derivatives, this compound was included in a library of compounds screened for antimicrobial activity. The results demonstrated that derivatives with similar structures had significant inhibitory effects on bacterial growth, supporting the hypothesis that this class of compounds may serve as lead structures for developing new antibiotics .
- Cytotoxic Evaluation : A separate investigation into the cytotoxic effects of related compounds revealed that certain modifications to the thiophene ring enhanced selective toxicity towards cancer cells while reducing adverse effects on normal cells. This study underlines the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiophene core via Gewald reactions, using 2-cyanothioacetamide derivatives and ketones under basic conditions (e.g., triethylamine) .
- Step 2: Introduction of the carbamoyl group via coupling reactions with 2-methoxyphenyl isocyanate, requiring anhydrous conditions and catalysts like DMAP .
- Step 3: Methyl esterification using methanol and acid catalysts (e.g., H₂SO₄) under reflux.
Key considerations: Temperature control (<60°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C4, carbamoyl at C5). Aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (C₁₆H₁₇N₂O₄S, MW 357.09) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation using SHELX software for refinement. The thiophene ring adopts a planar geometry, with hydrogen bonding between the amino and carbamoyl groups .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. IC₅₀ values are calculated from dose-response curves .
- Cell-based studies: Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7) .
- Spectroscopic binding studies: UV-Vis and fluorescence quenching to assess interactions with DNA or proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening: Test DMAP vs. DCC for carbamoyl coupling efficiency. DMAP increases yields by 15–20% due to reduced side reactions .
- Solvent effects: Compare DMF (polar aprotic) vs. THF. DMF enhances solubility of intermediates but may require lower temperatures to avoid decomposition .
- By-product analysis: Use TLC and HPLC to identify impurities (e.g., unreacted isocyanate) and adjust stoichiometry (1.2:1 ratio of thiophene precursor to isocyanate) .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Conflicting NMR signals: Overlapping peaks (e.g., methyl groups) are resolved via 2D NMR (COSY, HSQC) .
- Ambiguous mass fragments: Isotopic labeling (e.g., ¹⁵N) clarifies fragmentation pathways .
- Crystallographic vs. computational models: Validate discrepancies (e.g., bond angles) using DFT calculations (B3LYP/6-31G*) and refine SHELXL parameters .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Substituent variation: Synthesize analogs with modified aryl groups (e.g., 4-methoxyphenyl vs. 2-ethoxyphenyl) to assess impact on bioactivity .
- Pharmacophore mapping: Identify critical groups (e.g., carbamoyl, methylthiophene) using molecular docking (AutoDock Vina) against target proteins .
- Activity cliffs: Compare IC₅₀ values of analogs to pinpoint functional groups driving potency (e.g., 2-methoxyphenyl enhances kinase inhibition by 3-fold) .
Q. How to investigate the mechanistic basis of its biological activity?
- Enzyme inhibition kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies: Engineer target proteins (e.g., EGFR kinase) with point mutations (T790M) to assess binding affinity changes .
- Computational dynamics: MD simulations (AMBER) to analyze ligand-protein stability over 100 ns trajectories .
Q. What methodologies address low solubility in bioassay buffers?
- Co-solvent systems: Use DMSO (≤0.1%) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug synthesis: Introduce hydrophilic groups (e.g., phosphate esters) via esterification, reversible under physiological conditions .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) to improve bioavailability .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Assay standardization: Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values against EGFR) and apply statistical models (ANOVA) to identify outliers .
- Batch variability: Characterize compound purity (HPLC) and confirm crystallinity (PXRD) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
